L-tryptophan beta-naphthylamide L-tryptophan beta-naphthylamide L-tryptophan 2-naphthylamide is an L-tryptophan derivative that is the amide obtained by formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-tryptophan derivative.
Brand Name: Vulcanchem
CAS No.: 3326-63-4
VCID: VC21540479
InChI: InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)
SMILES: C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol

L-tryptophan beta-naphthylamide

CAS No.: 3326-63-4

VCID: VC21540479

Molecular Formula: C21H19N3O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

L-tryptophan beta-naphthylamide - 3326-63-4

Description

L-tryptophan beta-naphthylamide is a derivative of the essential amino acid L-tryptophan, combined with a beta-naphthylamide group. This compound is synthesized through the formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine. It serves as a chromogenic compound and is classified as a N-(2-naphthyl)carboxamide, an amino acid amide, and a L-tryptophan derivative .

Applications and Uses

L-tryptophan beta-naphthylamide is utilized in various research and industrial applications due to its unique properties.

Biochemical Research

This compound is used as a substrate in enzymatic assays to study peptidases (proteolytic enzymes). The enzyme cleaves the amide bond, allowing researchers to monitor changes in fluorescence, which is useful for probing biological systems . Additionally, it can serve as an internal standard or marker in chromatographic techniques.

Pharmaceutical Development

L-tryptophan beta-naphthylamide acts as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. This is partly due to its connection to serotonin production, as L-tryptophan is a precursor to serotonin .

Food and Cosmetic Industries

In the food industry, it is used as a dietary supplement aimed at improving mood and sleep quality. In cosmetics, it is explored for its antioxidant properties, which can help protect skin from damage .

Enzyme Kinetics

The compound is used to study enzyme kinetics, particularly in the context of proteolytic enzymes. This involves monitoring the cleavage of the amide bond by enzymes, which can provide insights into enzyme specificity and activity .

Protein Folding

L-tryptophan beta-naphthylamide can also be used to investigate protein folding processes. By incorporating fluorescent groups, researchers can track changes in protein structure over time .

Table 1: Chemical Specifications of L-Tryptophan Beta-Naphthylamide

PropertyValue
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
CAS Number3326-63-4
SynonymsL-tryptophan beta-naphthylamide, L-tryptophan 2-naphthylamide, H-TRP-BETANA
Specific Rotation+85 ± 2° (C=1 in MeOH)

Table 2: Applications of L-Tryptophan Beta-Naphthylamide

ApplicationDescription
Biochemical ResearchUsed as a substrate in enzymatic assays and as a marker in chromatography.
Pharmaceutical DevelopmentIntermediate in synthesizing drugs targeting neurological disorders.
Food IndustryDietary supplement for mood and sleep improvement.
Cosmetic ApplicationsAntioxidant properties for skin protection.
Animal NutritionEnhances growth and health in animal feed.
CAS No. 3326-63-4
Product Name L-tryptophan beta-naphthylamide
Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
IUPAC Name 2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide
Standard InChI InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)
Standard InChIKey FVGGFBMEWGARAX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N
SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N
PubChem Compound 102979
Last Modified Aug 15 2023

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